molecular formula C12H15NO3 B1386352 Methyl 4-amino-3-(cyclopropylmethoxy)benzoate CAS No. 1154342-13-8

Methyl 4-amino-3-(cyclopropylmethoxy)benzoate

Cat. No. B1386352
M. Wt: 221.25 g/mol
InChI Key: LQRZHIVYZGWFGB-UHFFFAOYSA-N
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Patent
US08648204B2

Procedure details

3-Cyclopropylmethoxy-4-nitro-benzoic acid methyl ester (12.7 g) was dissolved in MeOH (100 ml) and EtOAc (100 ml); 10% Pd/C (1.0 g, suspended in 20 ml of water) was added, and the mixture is hydrogenated in a Parr apparatus (H2: 20 psi) for 5 hours. 37% HCl was added (10 ml), and hydrogenation was continued for additional 2 hours to obtain complete conversion. The catalyst was filtered over a celite pad, the mixture was diluted with EtOAc (200 ml) and washed with an aqueous saturated solution of NaHCO3 (2×100 ml). The organic layer was dried over Na2SO4 and the solvent was removed by evaporation to yield 10.7 g of the desired intermediate.
Quantity
12.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:18])[C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-])=O)=[C:6]([O:13][CH2:14][CH:15]2[CH2:17][CH2:16]2)[CH:5]=1.Cl>CO.CCOC(C)=O.[Pd]>[CH3:1][O:2][C:3](=[O:18])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[C:6]([O:13][CH2:14][CH:15]2[CH2:17][CH2:16]2)[CH:5]=1

Inputs

Step One
Name
Quantity
12.7 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)[N+](=O)[O-])OCC1CC1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C
Step Four
Name
Quantity
20 mL
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
was continued for additional 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to obtain complete conversion
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered over a celite pad
ADDITION
Type
ADDITION
Details
the mixture was diluted with EtOAc (200 ml)
WASH
Type
WASH
Details
washed with an aqueous saturated solution of NaHCO3 (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)N)OCC1CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.7 g
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.